molecular formula C7H7NO4 B13928776 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione

2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione

Cat. No.: B13928776
M. Wt: 169.13 g/mol
InChI Key: FVYAKGFRJJGRPR-UHFFFAOYSA-N
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Description

2-Oxa-7-azaspiro[44]nonane-1,3,8-trione is a chemical compound with the molecular formula C₇H₇NO₄ It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione can be synthesized through a one-pot reaction involving the Mn(III)-based oxidation of a mixture of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones . The reaction conditions typically involve the use of manganese(III) acetate as the oxidizing agent, which facilitates the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Manganese(III) acetate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-7-azaspiro[4.4]nonane-1,3,8-trione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the synthesis of novel compounds and the investigation of new chemical reactions.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane-1,3,8-trione

InChI

InChI=1S/C7H7NO4/c9-4-1-7(3-8-4)2-5(10)12-6(7)11/h1-3H2,(H,8,9)

InChI Key

FVYAKGFRJJGRPR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12CC(=O)OC2=O

Origin of Product

United States

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